Cross-Coupling Reactivity: Iodine Substituent as a Synthetic Handle for Diversification
The target compound contains a reactive aryl iodide at the 4-position, which is essential for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings . This iodine substituent enables direct, site-specific C–C bond formation at the 4-position of the pyridine ring. In contrast, the non-halogenated analog, pyridin-3-yl dimethylcarbamate (CAS 51581-32-9), lacks any halogen substituent and therefore possesses zero intrinsic cross-coupling reactivity . Without the iodine handle, users must perform additional functionalization steps (e.g., directed lithiation/halogenation) to introduce a reactive site, which is inherently less efficient and may compromise overall synthetic yield.
| Evidence Dimension | Presence of cross-coupling reactive halogen (aryl iodide) |
|---|---|
| Target Compound Data | Aryl iodide present at pyridine 4-position |
| Comparator Or Baseline | Pyridin-3-yl dimethylcarbamate (CAS 51581-32-9): No halogen substituent present |
| Quantified Difference | Qualitative difference: Cross-coupling reactivity present vs. absent |
| Conditions | Structural analysis based on molecular formula and known chemical reactivity of aryl iodides in transition metal catalysis |
Why This Matters
For procurement decisions in synthetic chemistry workflows requiring diversification via cross-coupling, the iodinated compound is the only viable choice, eliminating the need for additional pre-functionalization steps and associated yield losses.
